molecular formula C19H15Br2NO2 B308521 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

Cat. No. B308521
M. Wt: 449.1 g/mol
InChI Key: YPAHUKQWICIZKY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol, also known as DBEQ, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. DBEQ is a synthetic compound that belongs to the class of quinoline derivatives. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the VEGF signaling pathway, which is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-tumor, and anti-angiogenic effects, this compound has been shown to exhibit antioxidant and neuroprotective effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol is its ease of synthesis and high purity. This makes it an attractive compound for use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the toxicity and pharmacokinetics of this compound.

Future Directions

There are several future directions for research on 2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol. One area of research is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the pharmacokinetics and toxicity of this compound in vivo. In addition, more research is needed to fully understand the mechanism of action of this compound and its derivatives. Finally, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases, should be further explored.

Synthesis Methods

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol can be synthesized by a simple and efficient method. The synthesis involves the reaction of 2-ethyl-3,5-dibromo-2-hydroxybenzaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction proceeds via a Knoevenagel condensation reaction, followed by cyclization to form the quinoline ring. The final product is obtained in good yield and high purity.

Scientific Research Applications

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.

properties

Molecular Formula

C19H15Br2NO2

Molecular Weight

449.1 g/mol

IUPAC Name

2-[(E)-2-(3,5-dibromo-2-ethoxyphenyl)ethenyl]quinolin-8-ol

InChI

InChI=1S/C19H15Br2NO2/c1-2-24-19-13(10-14(20)11-16(19)21)7-9-15-8-6-12-4-3-5-17(23)18(12)22-15/h3-11,23H,2H2,1H3/b9-7+

InChI Key

YPAHUKQWICIZKY-VQHVLOKHSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2

SMILES

CCOC1=C(C=C(C=C1C=CC2=NC3=C(C=CC=C3O)C=C2)Br)Br

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)C=CC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.